Dichlorotris(4-methylphenyl)-lambda~5~-arsane
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Overview
Description
Dichlorotris(4-methylphenyl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three 4-methylphenyl groups and two chlorine atoms bonded to a central arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotris(4-methylphenyl)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with 4-methylphenyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
AsCl3+3C6H4CH3MgBr→As(C6H4CH3)3Cl2+3MgBrCl
The reaction mixture is typically stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dichlorotris(4-methylphenyl)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium alkoxides or amines.
Major Products
Oxidation: Arsenic pentoxide or other arsenic(V) compounds.
Reduction: Arsenic trihydride or other arsenic(III) compounds.
Substitution: Various substituted organoarsenic compounds depending on the nucleophile used.
Scientific Research Applications
Dichlorotris(4-methylphenyl)-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dichlorotris(4-methylphenyl)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the arsenic atom, which can form covalent bonds with thiol groups in proteins, leading to enzyme inactivation.
Comparison with Similar Compounds
Similar Compounds
Dichlorotris(phenyl)-lambda~5~-arsane: Similar structure but with phenyl groups instead of 4-methylphenyl groups.
Dichlorotris(4-chlorophenyl)-lambda~5~-arsane: Contains 4-chlorophenyl groups instead of 4-methylphenyl groups.
Uniqueness
Dichlorotris(4-methylphenyl)-lambda~5~-arsane is unique due to the presence of 4-methylphenyl groups, which can influence its reactivity and interactions with other molecules. The methyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
This comprehensive overview of this compound highlights its significance in various fields and provides a foundation for further research and application
Properties
CAS No. |
73694-85-6 |
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Molecular Formula |
C21H21AsCl2 |
Molecular Weight |
419.2 g/mol |
IUPAC Name |
dichloro-tris(4-methylphenyl)-λ5-arsane |
InChI |
InChI=1S/C21H21AsCl2/c1-16-4-10-19(11-5-16)22(23,24,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI Key |
IDEBAGIVRZPOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[As](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)(Cl)Cl |
Origin of Product |
United States |
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